

Spectroscopic Profile of 2-(Dimethylamino)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Dimethylamino)nicotinonitrile**

Cat. No.: **B1279988**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **2-(Dimethylamino)nicotinonitrile** (CAS No. 60138-76-3). The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols typically employed for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this molecule in research and development settings.

Spectroscopic Data Summary

While specific experimental spectra for **2-(Dimethylamino)nicotinonitrile** are not widely available in public databases, the expected characteristic signals based on its chemical structure and data from analogous compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-(Dimethylamino)nicotinonitrile**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~7.9 - 8.1	dd	1H	H-6 (Pyridine)
~7.5 - 7.7	dd	1H	H-4 (Pyridine)
~6.6 - 6.8	dd	1H	H-5 (Pyridine)
~3.1 - 3.3	s	6H	-N(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectral Data for **2-(Dimethylamino)nicotinonitrile**

Chemical Shift (δ) (ppm)	Assignment
~160 - 162	C-2 (Pyridine)
~152 - 154	C-6 (Pyridine)
~140 - 142	C-4 (Pyridine)
~117 - 119	-C≡N
~108 - 110	C-5 (Pyridine)
~95 - 97	C-3 (Pyridine)
~38 - 40	-N(CH ₃) ₂

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **2-(Dimethylamino)nicotinonitrile**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~2220 - 2230	Strong	C≡N (Nitrile) stretch
~1600 - 1450	Medium-Strong	C=C and C=N (Aromatic ring) stretches
~1350 - 1250	Strong	C-N (Aromatic amine) stretch
~3100 - 3000	Medium	C-H (Aromatic) stretch
~2950 - 2850	Medium	C-H (Aliphatic) stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **2-(Dimethylamino)nicotinonitrile**

m/z	Ion
147.08	[M] ⁺ (Molecular Ion)
132.06	[M-CH ₃] ⁺
104.05	[M-N(CH ₃) ₂] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

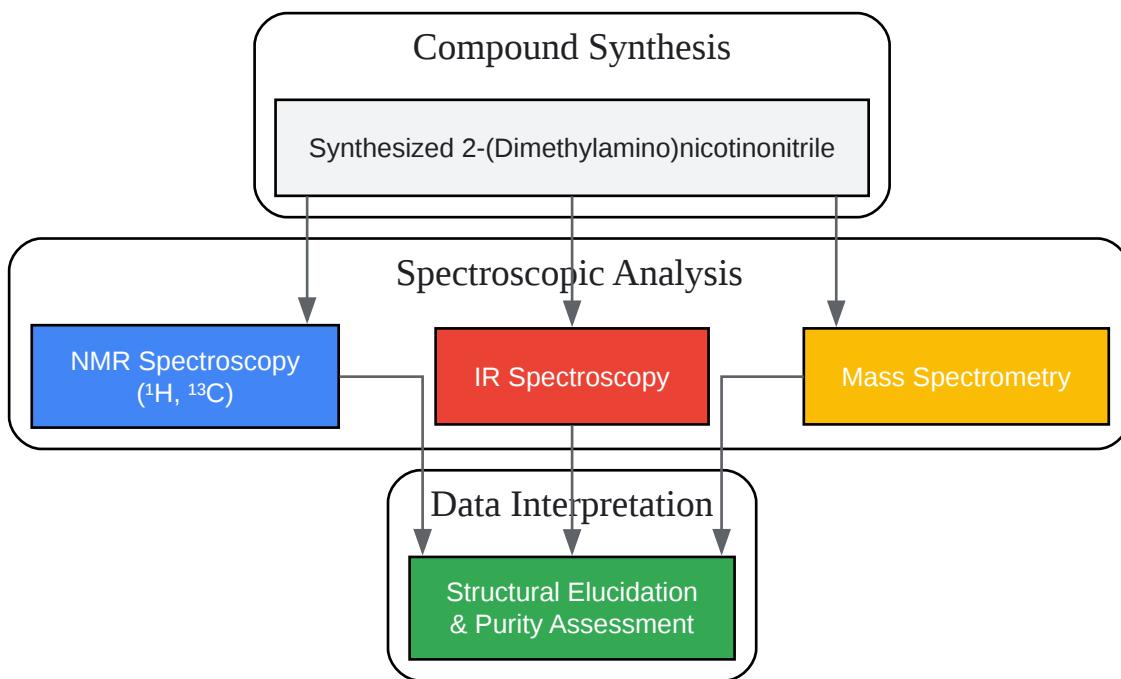
NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-(Dimethylamino)nicotinonitrile** is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

- ^1H NMR Acquisition: A standard proton experiment is performed using a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. A larger number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of **2-(Dimethylamino)nicotinonitrile** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.


Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like **2-(Dimethylamino)nicotinonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Dimethylamino)nicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1279988#spectroscopic-data-of-2-dimethylamino-nicotinonitrile-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com